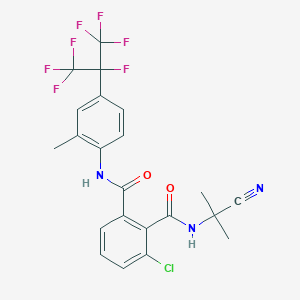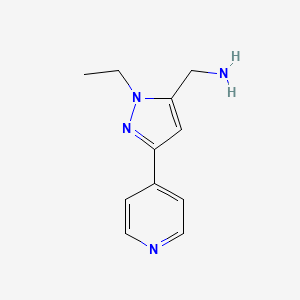
(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine
Übersicht
Beschreibung
(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine, or EPPM for short, is a heterocyclic amine compound that has recently been studied for its potential applications in the scientific research field. EPPM is a versatile compound that can be used in a variety of ways, from synthesizing new compounds to studying biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Ambient-Temperature Synthesis
A study by Becerra, Cobo, and Castillo (2021) reported the synthesis of a novel compound closely related to the specified chemical, demonstrating an efficient ambient-temperature synthesis methodology. This provides a foundational approach for synthesizing similar compounds for various applications, highlighting the versatility of pyrazole and pyridine derivatives in chemical synthesis (Becerra, Cobo, & Castillo, 2021).
Anticonvulsant Agents
Pandey and Srivastava (2011) synthesized novel Schiff bases of 3-aminomethyl pyridine, which were evaluated for anticonvulsant activity. This research indicates the potential application of pyridine and pyrazole derivatives as anticonvulsant agents, suggesting their importance in the development of new pharmacological treatments (Pandey & Srivastava, 2011).
Antimicrobial and Antimycobacterial Activity
Another study explored the antimicrobial and antimycobacterial activities of nicotinic acid hydrazide derivatives, including compounds with the pyridine and pyrazole groups. These compounds showed promising activity against mycobacterial strains, underlining their potential in treating infectious diseases (R.V.Sidhaye et al., 2011).
Anticancer Activity
Research by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized pyrazole derivatives, which were evaluated for their in vitro antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than the reference drug, doxorubicin, suggesting the therapeutic potential of these compounds in cancer treatment (Hafez, El-Gazzar, & Al-Hussain, 2016).
Catecholase Activity Investigations
Mouadili et al. (2013) studied the catecholase activities of in situ copper (II) complexes with pyrazole and pyridine-based ligands. The findings contribute to the understanding of the catalytic mechanisms and potential applications of these complexes in biochemical and industrial processes (Mouadili et al., 2013).
Eigenschaften
IUPAC Name |
(2-ethyl-5-pyridin-4-ylpyrazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-15-10(8-12)7-11(14-15)9-3-5-13-6-4-9/h3-7H,2,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIMBBXLSDJAGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=NC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1471278.png)
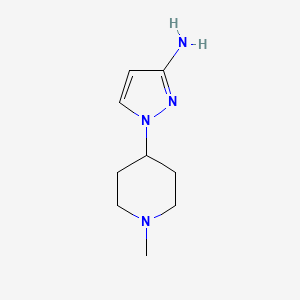
![1-[(Dimethylamino)methyl]cyclobutan-1-ol](/img/structure/B1471282.png)




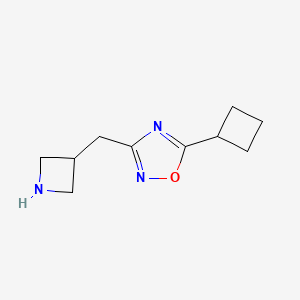
![2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1471291.png)
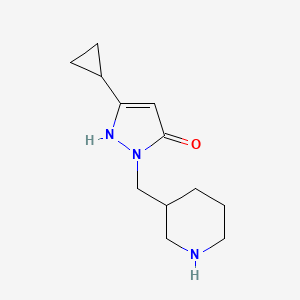
![5-(Piperidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1471295.png)
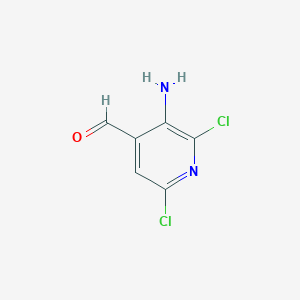
![(4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone](/img/structure/B1471299.png)
